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Compound of Interest

Compound Name: 2-Bromo-6-fluorobenzamide

Cat. No.: B177151 Get Quote

2-Bromo-6-fluorobenzamide (CAS No. 107485-63-2) is a strategically important synthetic

intermediate, prized by researchers and drug development professionals for its unique

structural and electronic properties.[1] The presence of ortho-bromo and ortho-fluoro

substituents relative to the primary amide creates a sterically hindered and electronically

distinct aromatic scaffold. This arrangement offers chemists a versatile platform for constructing

complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The

bromine atom serves as a key handle for sophisticated carbon-carbon and carbon-nitrogen

bond-forming reactions, while the fluorine atom modulates physicochemical properties such as

lipophilicity and metabolic stability—critical parameters in drug design. This guide provides an

in-depth exploration of its synthesis, core reactivity, and pivotal role in the development of

advanced pharmaceutical compounds.

Physicochemical & Structural Properties
A foundational understanding of the properties of 2-Bromo-6-fluorobenzamide is essential for

its effective application in synthesis.
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Property Value Reference

CAS Number 107485-63-2 [2][3]

Molecular Formula C₇H₅BrFNO [3][4]

Molecular Weight 218.02 g/mol [1]

Appearance White to off-white solid [5]

Purity Typically ≥98% [3][6]

Storage
Sealed in a dry environment at

room temperature
[1]

Synthesis of 2-Bromo-6-fluorobenzamide
The preparation of 2-Bromo-6-fluorobenzamide can be efficiently achieved from its

corresponding nitrile precursor, 2-bromo-6-fluorobenzonitrile. This transformation is typically

accomplished via a controlled hydrolysis reaction. The causality behind this choice lies in the

reliability and high yield of nitrile hydrolysis under basic conditions to form the carboxylate,

which can then be readily converted to the primary amide.

Exemplary Synthetic Protocol: From Nitrile to Amide
This two-step protocol outlines the conversion of 2-bromo-6-fluorobenzonitrile to the target

benzamide. The first step involves hydrolysis to the carboxylic acid, a method adapted from

similar transformations.[7] The second step is a standard amidation.

Step 1: Hydrolysis of 2-Bromo-6-fluorobenzonitrile to 2-Bromo-6-fluorobenzoic Acid

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer,

dissolve 2-bromo-6-fluorobenzonitrile (1.0 eq) in a 1M solution of potassium hydroxide

(KOH) in water.[7]

Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material

is consumed.
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Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to a

pH of 2-3 using concentrated hydrochloric acid (HCl). This protonates the carboxylate salt,

causing the carboxylic acid product to precipitate.

Isolation: Extract the aqueous solution three times with ethyl acetate. Combine the organic

layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to

yield 2-bromo-6-fluorobenzoic acid as a solid.[7]

Step 2: Amidation of 2-Bromo-6-fluorobenzoic Acid

Activation: Suspend the 2-bromo-6-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such

as dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic

amount of dimethylformamide (DMF). Stir at room temperature for 2-4 hours until gas

evolution ceases, indicating the formation of the acyl chloride.

Amination: Cool the acyl chloride solution in an ice bath. Slowly add an excess of

concentrated ammonium hydroxide solution.

Reaction & Isolation: Stir the biphasic mixture vigorously for 1-2 hours. The product, 2-
Bromo-6-fluorobenzamide, will precipitate. Collect the solid by filtration, wash with cold

water, and dry under vacuum.

Visualization: Synthetic Workflow
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Caption: Synthetic pathway for 2-Bromo-6-fluorobenzamide.

Core Reactivity: A Gateway to Molecular Complexity
The synthetic utility of 2-Bromo-6-fluorobenzamide is dominated by the reactivity of the C-Br

bond. This bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which

are foundational transformations in modern drug discovery. The C-Br bond is more reactive

than a C-Cl bond in the crucial oxidative addition step of the catalytic cycle, often allowing for

milder reaction conditions.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation
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The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, a common

motif in pharmacologically active molecules.[8][9] The reaction couples the aryl bromide with an

organoboron compound, typically a boronic acid or its ester, in the presence of a palladium

catalyst and a base.[10][11]

Expert Insight: The choice of ligand and base is critical for success. For sterically hindered

substrates like 2-Bromo-6-fluorobenzamide, bulky, electron-rich phosphine ligands (e.g.,

SPhos, XPhos) are often required to facilitate the reductive elimination step and prevent

catalyst decomposition.[8] A moderately strong inorganic base like potassium phosphate

(K₃PO₄) is effective for activating the boronic acid without promoting unwanted side reactions.

[8]

Exemplary Protocol: Suzuki-Miyaura Coupling

Setup: To an oven-dried reaction vessel, add 2-Bromo-6-fluorobenzamide (1.0 eq), the

desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the

phosphine ligand (e.g., SPhos, 4-10 mol%).

Solvent & Degassing: Add an anhydrous, degassed solvent system, such as a mixture of

1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or

nitrogen through it for 15-20 minutes.

Reaction: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C.

Monitor the reaction by TLC or LC-MS.

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate,

and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter,

and concentrate.

Purification: Purify the crude product via silica gel column chromatography to obtain the

desired biaryl compound.

Visualization: Suzuki-Miyaura Catalytic Cycle
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
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Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines.[12] This

palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine,

providing direct access to structures prevalent in pharmaceuticals.[13]

Expert Insight: This reaction is highly sensitive to the choice of catalyst, ligand, and base. The

catalyst system must be robust enough to couple the electron-deficient aryl bromide with the

amine nucleophile. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is

typically required to deprotonate the amine and facilitate the formation of the key palladium-

amido complex.[14] The reaction is performed under strictly anhydrous and inert conditions to

prevent catalyst deactivation.

Exemplary Protocol: Buchwald-Hartwig Amination

Setup: In a glovebox or under a strong flow of argon, add 2-Bromo-6-fluorobenzamide (1.0

eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction tube.

Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable

phosphine ligand (e.g., XPhos, 2-5 mol%).

Solvent: Add anhydrous, degassed toluene or dioxane.

Reaction: Seal the tube tightly and heat the mixture to 90-110 °C with vigorous stirring.

Monitor the reaction by TLC or LC-MS.

Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous

ammonium chloride. Extract the product with ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the N-aryl

product.

Visualization: Buchwald-Hartwig Catalytic Cycle
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Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
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Application in Drug Discovery and Development
2-Bromo-6-fluorobenzamide is more than a simple reagent; it is an enabling tool for tackling

complex challenges in medicinal chemistry. Its derivatives are precursors to a wide range of

heterocyclic scaffolds that are of significant interest.[5] For example, related 2-bromo-6-

fluorobenzaldehydes are used to synthesize indazoles, a privileged structure in drug discovery.

[5][15]

The 2,6-disubstitution pattern is particularly valuable for creating molecules that can inhibit

protein-protein interactions or target well-defined enzymatic active sites. Analogues, such as

2,6-difluorobenzamide derivatives, have been successfully developed as inhibitors of the

bacterial cell division protein FtsZ, highlighting the potential of this scaffold in developing novel

antibiotics.[16] The strategic placement of the bromo and fluoro groups allows for fine-tuning of

the molecule's conformation and electronic properties to achieve high potency and selectivity

for its biological target.

Visualization: From Building Block to Drug Candidate
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Caption: Logical workflow from a key building block to a drug candidate.

Safety and Handling
As with any active chemical reagent, proper handling of 2-Bromo-6-fluorobenzamide is

essential for laboratory safety. The compound is classified as an irritant.[2]

Hazard Type Statement GHS Code

Skin Irritation Causes skin irritation H315

Eye Irritation Causes serious eye irritation H319

Respiratory Irritation May cause respiratory irritation H335
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Core Safety Precautions:[2]

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with

side shields, and a lab coat.[2]

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid

breathing dust.[2]

Handling: Avoid all personal contact, including inhalation. Wash hands thoroughly after

handling.[2]

Storage: Store in original, tightly sealed containers in a cool, dry place away from

incompatible materials.[2]

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.

Wear appropriate PPE during cleanup.[2]

Conclusion
2-Bromo-6-fluorobenzamide stands out as a high-value, versatile building block for advanced

organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed Suzuki-Miyaura

and Buchwald-Hartwig cross-coupling reactions, provides chemists with reliable and powerful

methods to construct complex molecular frameworks. The unique electronic and steric

environment conferred by the ortho-bromo and ortho-fluoro substituents makes it an ideal

starting point for designing sophisticated molecules in drug discovery programs. A thorough

understanding of its properties, synthesis, and reactivity empowers researchers to leverage this

key intermediate to its full potential, accelerating the development of the next generation of

therapeutics.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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